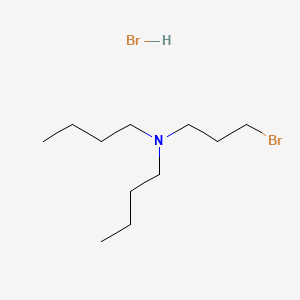

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide

Description

Introduction to the Compound

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide belongs to the class of tertiary aliphatic amines that have been extensively studied for their distinctive chemical properties and synthetic utility. The compound features a central nitrogen atom that serves as the focal point for three distinct alkyl substituents: two identical butyl chains and one brominated propyl chain. This particular arrangement creates a molecule with both nucleophilic and electrophilic characteristics, making it a versatile intermediate in organic synthesis. The presence of the hydrobromide salt form enhances the compound's stability and solubility characteristics, distinguishing it from other related tertiary amine compounds in the literature.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the brominated amine family. Research has demonstrated that compounds of this structural type exhibit distinctive reactivity patterns that are directly attributable to the electronic and steric effects of the substituent groups. The brominated propyl chain introduces electrophilic character to an otherwise nucleophilic tertiary amine structure, creating opportunities for diverse chemical transformations. Furthermore, the symmetrical nature of the two butyl substituents contributes to the overall structural integrity and predictable chemical behavior of the molecule.

Structural Characterization

The structural characterization of this compound encompasses multiple aspects of molecular organization, from basic nomenclature and registry information to detailed three-dimensional conformational analysis. This comprehensive characterization is essential for understanding the compound's chemical behavior and potential applications. The structural analysis reveals a complex interplay between the various substituent groups and the central nitrogen atom, resulting in a molecule with distinctive geometric and electronic properties. Modern computational chemistry and experimental techniques have provided detailed insights into the molecular structure, confirming the expected tetrahedral geometry around the nitrogen center while revealing subtle conformational preferences.

IUPAC Nomenclature and CAS Registry Number (88805-95-2)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately reflects the structural organization and salt form of the molecule. This nomenclature follows established IUPAC conventions for tertiary amines, identifying the nitrogen atom as the central heteroatom and systematically naming each substituent according to its structural characteristics. The compound has been assigned the Chemical Abstracts Service registry number 88805-95-2, which serves as a unique identifier in chemical databases and literature.

The IUPAC naming system provides a systematic approach to identifying the structural components of this complex molecule. The "N-(3-bromopropyl)" designation indicates that one of the nitrogen substituents is a three-carbon chain with a bromine atom attached to the terminal carbon. The "N-butylbutan-1-amine" portion identifies the remaining two substituents as identical four-carbon butyl chains. The "hydrobromide" suffix indicates that the compound exists as a salt formed through protonation of the tertiary amine with hydrobromic acid. This nomenclature system ensures unambiguous identification of the compound across different research contexts and applications.

| Nomenclature Element | Description | Structural Significance |

|---|---|---|

| N-(3-bromopropyl) | Brominated three-carbon chain | Electrophilic substituent |

| N-butyl | First four-carbon alkyl chain | Hydrophobic substituent |

| butan-1-amine | Second four-carbon alkyl chain | Primary structural component |

| hydrobromide | Salt form indicator | Protonated nitrogen center |

Molecular Formula (C₁₁H₂₅Br₂N) and Molecular Weight (331.13 g/mol)

The molecular formula C₁₁H₂₅Br₂N provides a comprehensive overview of the atomic composition of this compound, revealing the presence of eleven carbon atoms, twenty-five hydrogen atoms, two bromine atoms, and one nitrogen atom. This formula represents the complete salt form of the compound, including both the organic cation and the bromide anion. The molecular weight of 331.13 grams per mole has been precisely determined through computational analysis and represents a significant mass contribution from the two bromine atoms, which account for approximately 48% of the total molecular weight.

The elemental composition analysis reveals important insights into the compound's structure and properties. The carbon-to-hydrogen ratio indicates a fully saturated aliphatic system with no aromatic or unsaturated components. The presence of two bromine atoms distinguishes this compound from simpler tertiary amines and contributes significantly to its chemical reactivity and physical properties. The nitrogen atom, while representing only a small fraction of the total molecular weight, serves as the central organizing element that defines the compound's chemical character and reactivity patterns.

| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Weight |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 39.9% |

| Hydrogen | 25 | 1.008 | 25.20 | 7.6% |

| Bromine | 2 | 79.904 | 159.81 | 48.3% |

| Nitrogen | 1 | 14.007 | 14.01 | 4.2% |

| Total | 39 | - | 331.13 | 100.0% |

Constitutional and Stereoisomeric Features

The constitutional structure of this compound exhibits several noteworthy features that influence its three-dimensional organization and chemical behavior. The central nitrogen atom adopts a tetrahedral geometry consistent with sp³ hybridization, creating a pyramidal arrangement of the three substituent groups around the nitrogen center. This pyramidal configuration is characteristic of tertiary amines and results in a molecular geometry that is fundamentally different from planar aromatic amines. The nitrogen atom bears a formal positive charge due to protonation in the hydrobromide salt form, which affects the electron density distribution throughout the molecule.

The stereochemistry of tertiary amines presents unique considerations due to the phenomenon of pyramidal inversion or nitrogen inversion. Under normal conditions, the nitrogen center rapidly interconverts between two mirror-image configurations through a planar transition state, with inversion rates on the order of 10³ to 10⁵ times per second for aliphatic tertiary amines. This rapid inversion prevents the isolation of individual enantiomers under standard conditions, as the two potential stereoisomers rapidly equilibrate at room temperature. The energy barrier for this inversion process is approximately 25 kilojoules per mole, which is sufficiently low to allow rapid interconversion but high enough to be measurable through experimental techniques.

The constitutional connectivity of the molecule features three distinct alkyl chains emanating from the central nitrogen atom. Two of these chains are identical four-carbon butyl groups, while the third is a three-carbon propyl chain terminated with a bromine atom. This arrangement creates a molecule with C₁ symmetry, as the two butyl groups are equivalent but the brominated propyl chain is unique. The overall molecular architecture results in a flexible structure capable of adopting multiple conformations through rotation around the various carbon-carbon and carbon-nitrogen bonds.

InChI, SMILES, and Canonical Representation

The International Chemical Identifier for this compound is InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H, which provides a standardized machine-readable representation of the molecular structure. This InChI string encodes all essential structural information, including connectivity, hydrogen count, and the presence of the hydrobromide salt. The corresponding InChI Key, VZFUYGASMVCGLH-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a compact identifier suitable for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation for this compound is CCCCN(CCCC)CCCBr.Br, which offers an alternative linear notation for describing the molecular structure. This SMILES string clearly indicates the connectivity pattern, showing the central nitrogen atom connected to two butyl chains (CCCC) and one brominated propyl chain (CCCBr), along with the separate bromide anion. The SMILES representation is particularly useful for computational applications and database searches, as it provides an unambiguous description of molecular connectivity in a format readily interpreted by chemical software systems.

Both the InChI and SMILES representations serve as canonical forms for describing the compound's structure, ensuring consistent identification across different chemical databases and software platforms. These standardized representations have become essential tools in modern chemical informatics, enabling rapid structure searching, similarity analysis, and computational chemistry applications. The availability of these standardized identifiers facilitates integration of experimental data with computational predictions and enhances the reproducibility of chemical research.

| Representation Type | Code/Identifier | Primary Application |

|---|---|---|

| InChI | InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | Standardized structure description |

| InChI Key | VZFUYGASMVCGLH-UHFFFAOYSA-N | Database searching and indexing |

| SMILES | CCCCN(CCCC)CCCBr.Br | Computational chemistry applications |

| Canonical SMILES | CCCCN(CCCC)CCCBr.Br | Structure comparison and analysis |

Properties

IUPAC Name |

N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUYGASMVCGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10750261 | |

| Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-95-2 | |

| Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide typically involves the reaction of 3-bromopropylamine with butylbutan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-bromopropylamine+butylbutan-1-amine→N-(3-bromopropyl)-N-butylbutan-1-amine

The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form corresponding amides or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for dehydrohalogenation.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Formation of N-alkyl derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of amides or nitriles.

Scientific Research Applications

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

- N-(3-bromopropyl)phthalimide

- N-(2-bromoethyl)phthalimide

- N-(5-bromopentyl)phthalimide

Uniqueness

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is unique due to its specific structural features, such as the combination of a bromopropyl group with a butylbutan-1-amine backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Biological Activity

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C11H25Br2N

- Molecular Weight: 246.97 g/mol

- CAS Number: 5845-30-7

- InChI Key: IDBJSERXBDUKCD-UHFFFAOYSA-N

The compound features a bromopropyl group attached to a butylamine structure, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Anticancer Activity

- The compound has been investigated as a potential active topoisomerase I inhibitor. Topoisomerase I plays a crucial role in DNA replication and transcription, making it a target for anticancer therapies. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting DNA topology .

-

Neuropharmacological Effects

- The presence of bromine in the structure may enhance the lipophilicity of the compound, allowing it to cross the blood-brain barrier (BBB). This characteristic suggests potential applications in treating neurological disorders. Studies have shown that amines with similar structures exhibit neuroprotective effects and modulate neurotransmitter systems .

- Microbial Inhibition

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, highlighting the role of similar brominated compounds in enhancing anticancer efficacy. The study reported that these compounds effectively induced apoptosis in various cancer cell lines, suggesting a promising avenue for further research on this compound .

Neuropharmacology

Research examining the neuropharmacological effects of alkylamines has indicated that compounds with branched alkyl chains can exhibit significant neuroprotective effects. For instance, studies on related compounds showed modulation of GABAergic and glutamatergic systems, which are critical for maintaining neuronal health and preventing neurodegeneration .

Antimicrobial Activity

A patent application described the use of various brominated compounds for controlling microbial infections. Although specific data on this compound was not provided, the structural similarities suggest potential for antimicrobial activity against resistant bacterial strains .

Data Table: Biological Activities Comparison

Q & A

Q. What are the optimal synthetic routes for N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous to methods used for related bromopropylamine derivatives:

- React 3-bromopropylamine hydrobromide with butylbutan-1-amine in chloroform (CHCl3) under basic conditions (e.g., triethylamine, Et3N) to neutralize HBr .

- Purify via column chromatography or recrystallization. Key parameters include stoichiometry (excess amine to drive alkylation), solvent polarity, and temperature control (reflux at 40–60°C for 12–24 hours). Yield optimization may require iterative adjustment of these variables .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers validate its structure?

- Methodological Answer : Structural validation relies on:

- <sup>1</sup>H NMR : Look for signals at δ 3.35–3.66 ppm (CH2 adjacent to Br and N), δ 2.16 ppm (central CH2 in bromopropyl chain), and δ 1.0–1.6 ppm (butyl chain protons) .

- IR : Peaks at ~1704 cm<sup>-1</sup> (C=O in maleimide derivatives, if applicable) and 2970 cm<sup>-1</sup> (Csp<sup>3</sup>-H stretching) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 203.9582 (exact mass depends on substituents) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : The hydrobromide salt enhances aqueous solubility. For organic solvents, use polar aprotic solvents (e.g., DMSO, DMF) or chloroform. Pre-screen solubility via turbidity tests .

- Stability : Store at 0–6°C in anhydrous conditions. Degradation risks include hydrolysis (moisture-sensitive) and thermal decomposition. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can discrepancies in spectral data during structural validation be resolved?

- Methodological Answer : Contradictions (e.g., unexpected <sup>1</sup>H NMR shifts) may arise from:

- Isomerism : Check for unintended regiochemistry (e.g., N-alkylation vs. O-alkylation) using 2D NMR (COSY, HSQC) .

- Impurities : Employ preparative HPLC or ion-exchange chromatography to isolate the target compound. Compare with reference standards (e.g., Dronedarone impurity profiles) .

Q. What nucleophilic substitution pathways are feasible for modifying the bromopropyl moiety, and how are reaction outcomes predicted?

- Methodological Answer : The bromine atom undergoes substitution with:

- Amines : React with primary/secondary amines (e.g., azides, thiourea) in DMF at 60°C to form quaternary ammonium derivatives .

- Thiols : Use NaSH or thiourea in ethanol/water to generate thioether linkages. Monitor via <sup>79/81</sup>Br NMR to track Br displacement .

- Predictive Models : Computational tools (e.g., DFT calculations) can estimate activation energies for substitution pathways .

Q. How can thermodynamic properties (e.g., permittivity, phase behavior) in amine mixtures inform formulation design?

- Methodological Answer :

- Study relative permittivity (εr) of amine mixtures using dielectric spectroscopy. For example, N-butylbutan-1-amine mixtures exhibit εr ~4–6 at 25°C, influencing solubility and reactivity .

- Phase diagrams can identify eutectic points for co-crystal formation. Differential scanning calorimetry (DSC) determines melting transitions and compatibility with excipients .

Q. What strategies minimize by-products during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry (e.g., continuous reactors) to control residence time and reduce side reactions like oligomerization .

- Catalysis : Transition-metal catalysts (e.g., CuI) can enhance regioselectivity in alkylation steps .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.